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Compound of Interest

Methyl 5-methylfuran-3-
Compound Name:
carboxylate

Cat. No.: B1324432

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-methylfuran-3-
carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and materials
science. This document details its chemical identity, structural characteristics, synthesis, and
predicted spectroscopic data, offering a valuable resource for its application in research and
development.

Chemical Identity and Nomenclature

The compound in focus is formally identified by its IUPAC name: Methyl 5-methylfuran-3-
carboxylate.

Synonyms:
e Methyl 5-methyl-3-furoate
e 5-Methylfuran-3-carboxylic acid methyl ester

Precursor: The direct precursor to this ester is 5-Methylfuran-3-carboxylic acid, which has a
registered CAS Number of 21984-93-0.[1]

Molecular Structure: The structure consists of a furan ring, which is a five-membered aromatic
heterocycle containing one oxygen atom. A methyl group is substituted at the 5-position, and a
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methyl carboxylate group is at the 3-position.
Molecular Formula: C7HsO3
Molecular Weight: 140.14 g/mol

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for Methyl 5-methylfuran-3-carboxylate,
the following physicochemical properties have been predicted based on its structure and data
from analogous compounds.

Property Predicted Value
Boiling Point ~180-200 °C
Melting Point Not available
Density ~1.15 g/cm?3

Soluble in common organic solvents like
Solubility methanol, ethanol, acetone, and

dichloromethane. Sparingly soluble in water.

Expected to be a colorless to pale yellow liquid

Appearance _ _
or low-melting solid at room temperature.

Synthesis and Experimental Protocols

The primary route for the synthesis of Methyl 5-methylfuran-3-carboxylate is the
esterification of its corresponding carboxylic acid, 5-methylfuran-3-carboxylic acid. The most
common and industrially relevant method for this transformation is the Fischer-Speier
esterification.

Fischer-Speier Esterification

This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of
methanol in the presence of a strong acid catalyst.
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Reaction Scheme:

Reactants

+ Methanol (excess)
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5-Methylfuran-3-carboxylic acid H+ (catalyst) > Methyl 5-methylfuran-3-carboxylate + Water

Click to download full resolution via product page
Caption: Fischer-Speier esterification of 5-methylfuran-3-carboxylic acid.
Detailed Experimental Protocol:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 5-methylfuran-3-carboxylic acid (1.0 eq) in a large excess of methanol (e.g.,
10-20 eq), which also serves as the solvent.

o Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated
sulfuric acid (H2SOa) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).

¢ Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically
4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or
gas chromatography (GC) by observing the disappearance of the starting carboxylic acid.

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium
bicarbonate (NaHCO:s) until effervescence ceases.

o Extraction: Extract the agueous mixture with a suitable organic solvent, such as ethyl acetate
or diethyl ether (3 x volume of the aqueous layer).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa), filter,
and concentrate the solvent under reduced pressure. The crude product can be further
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purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 5-
methylfuran-3-carboxylate.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related
furan derivatives. These predictions are intended to aid in the characterization of synthesized
Methyl 5-methylfuran-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR):

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, Hz)
H-2 ~7.8-8.0 S
H-4 ~6.2-6.4 s
OCHs (ester) ~3.8 s
CHs (ring) ~2.3 S

Note: The spectrum is predicted in CDCIs as the solvent.

13C NMR (Carbon NMR):
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Carbon Predicted Chemical Shift (8, ppm)
C=0 (ester) ~165

C-5 ~155

C-2 ~145

C-3 ~115

C-4 ~110

OCHs (ester) ~52

CHs (ring) ~14

Note: The spectrum is predicted in CDCIs as the solvent.

Infrared (IR) Spectroscopy

Predicted Wavenumber

Functional Group Intensity
(cm™)

C=0 (ester stretch) ~1720 Strong

C-O (ester stretch) ~1250 and ~1100 Strong

C=C (furan ring stretch) ~1600 and ~1500 Medium

C-H (aromatic stretch) ~3100 Medium

C-H (aliphatic stretch) ~2950 Medium

Mass Spectrometry (MS)

Electron lonization (EI) Mass Spectrum:
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miz Predicted Identity
140 [M]* (Molecular ion)
109 [M - OCHs]*

81 [M - COOCH3]*

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates the logical workflow from the starting material to the

characterized final product.
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Caption: Workflow for the synthesis and characterization of the compound.

Applications in Research and Drug Development
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Substituted furans, including furan-3-carboxylates, are important scaffolds in medicinal
chemistry. They are present in a variety of natural products and have been investigated for a
range of biological activities, including anti-inflammatory, antimicrobial, and anticancer
properties. Methyl 5-methylfuran-3-carboxylate can serve as a key building block for the
synthesis of more complex molecules with potential therapeutic applications. Its ester
functionality allows for further chemical modifications, such as amidation or reduction, to
generate a library of derivatives for structure-activity relationship (SAR) studies in drug
discovery programs.

In the field of materials science, furan-based compounds are explored for the development of
novel polymers and functional materials due to the unique electronic and structural properties
of the furan ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [In-Depth Technical Guide to Methyl 5-methylfuran-3-
carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324432#iupac-name-of-methyl-5-methylfuran-3-
carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1324432?utm_src=pdf-body
https://www.benchchem.com/product/b1324432?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_H_and_C_NMR_Analysis_of_Methyl_3_Fluorofuran_2_carboxylate.pdf
https://www.benchchem.com/product/b1324432#iupac-name-of-methyl-5-methylfuran-3-carboxylate
https://www.benchchem.com/product/b1324432#iupac-name-of-methyl-5-methylfuran-3-carboxylate
https://www.benchchem.com/product/b1324432#iupac-name-of-methyl-5-methylfuran-3-carboxylate
https://www.benchchem.com/product/b1324432#iupac-name-of-methyl-5-methylfuran-3-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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